[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC13763267
Molecular Formula: C29H30NOPS
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30NOPS |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33+/m0/s1 |
| Standard InChI Key | RTEPAEFPZJXJEI-QPQHGXMVSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound featuring a sulfinamide backbone with a diphenylphosphino group attached to a phenyl ring. This compound is part of a broader class of sulfinamides, which are known for their versatility in organic synthesis and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves the reaction of a sulfinyl chloride with an appropriate amine in the presence of a base. The specific conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the product.
Comparison with Similar Compounds
A closely related compound, [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, has a molecular formula of C30H32NOPS and a molecular weight of approximately 485.6 g/mol . This compound differs by having an additional methyl group attached to the nitrogen atom, which can affect its chemical properties and reactivity.
Comparison Table
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide | C29H30NOPS | Approximately 465 g/mol |
| [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | C30H32NOPS | Approximately 485.6 g/mol |
Storage and Handling
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide should be stored under inert conditions, such as in an argon atmosphere, to prevent degradation. It is typically used in professional research and industrial settings due to its specialized nature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume